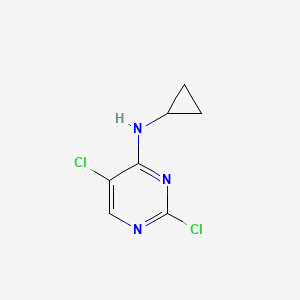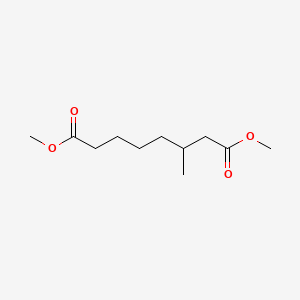
Dimethyl 3-methyloctanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyloctanedioic acid dimethyl ester is an organic compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . It is a derivative of octanedioic acid, featuring a methyl group at the third carbon and two ester groups at the terminal positions. This compound is also known by its IUPAC name, 3-methyl-1,8-dimethyloctanedioate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloctanedioic acid dimethyl ester typically involves the esterification of 3-methyloctanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In industrial settings, the production of 3-Methyloctanedioic acid dimethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyloctanedioic acid dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-Methyloctanedioic acid.
Reduction: 3-Methyl-1,8-octanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Methyloctanedioic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 3-Methyloctanedioic acid dimethyl ester largely depends on its chemical reactivity. In biological systems, it may act as a precursor to bioactive molecules through enzymatic hydrolysis to release 3-methyloctanedioic acid, which can then participate in various metabolic pathways. The ester groups can also facilitate the transport of the compound across cell membranes, enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Methyloctanedioic acid dimethyl ester: Similar structure but with the methyl group at the second carbon.
Nonanedioic acid dimethyl ester: One carbon longer chain without the methyl substitution.
Octanedioic acid dimethyl ester: Lacks the methyl group at the third carbon.
Uniqueness
3-Methyloctanedioic acid dimethyl ester is unique due to the presence of the methyl group at the third carbon, which can influence its reactivity and physical properties. This structural feature can lead to differences in boiling point, solubility, and reactivity compared to its analogs .
Properties
CAS No. |
54576-15-7 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
dimethyl 3-methyloctanedioate |
InChI |
InChI=1S/C11H20O4/c1-9(8-11(13)15-3)6-4-5-7-10(12)14-2/h9H,4-8H2,1-3H3 |
InChI Key |
XXILFTORDPJBLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


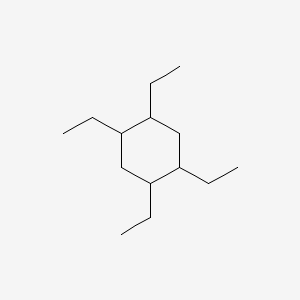
![n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943389.png)
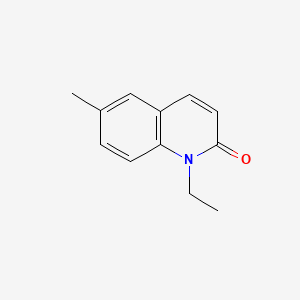
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13943396.png)

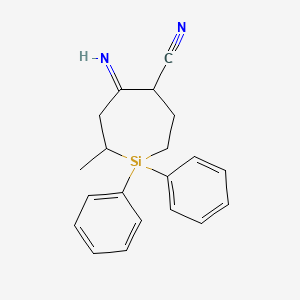

![3-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943416.png)
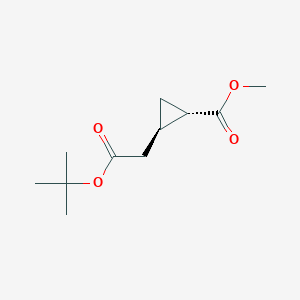
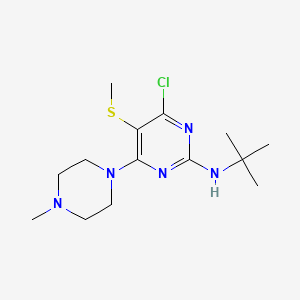
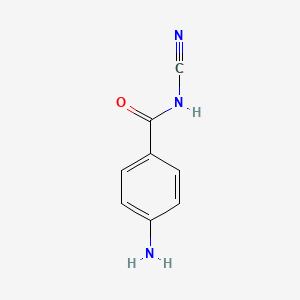

![benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B13943451.png)
